N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide
Description
N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole core, a piperidine ring, and a phenoxyacetamide group
Properties
Molecular Formula |
C24H30N4O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H30N4O2/c1-17-9-11-28(12-10-17)15-23-26-21-14-19(7-8-22(21)27(23)3)25-24(29)16-30-20-6-4-5-18(2)13-20/h4-8,13-14,17H,9-12,15-16H2,1-3H3,(H,25,29) |
InChI Key |
FAFPPLMGKVZLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Phenoxyacetamide Group: This step involves the reaction of the benzodiazole intermediate with phenoxyacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- 4-Hydroxy-N-methylpiperidine
Uniqueness
N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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